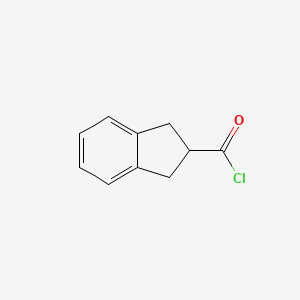

2,3-dihydro-1H-indene-2-carbonyl chloride

Description

Contextualization within the Indene (B144670) Compound Class

The parent compound, indene, is an aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. encyclopedia.pub Its saturated counterpart is 2,3-dihydro-1H-indene, also known as indane. nih.gov The indane structure is found in a variety of natural products and has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. researchgate.netnih.gov

2,3-Dihydro-1H-indene-2-carbonyl chloride is a functionalized derivative of indane, where a carbonyl chloride group is attached to the 2-position of the cyclopentane (B165970) ring. This functional group is a highly reactive acylating agent, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the indane moiety into a wide range of other molecules. The synthesis of this acid chloride is typically achieved by treating the corresponding 2,3-dihydro-1H-indene-2-carboxylic acid with a chlorinating agent, such as thionyl chloride. researchgate.net

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The significance of this compound lies in its role as a versatile building block. The indane scaffold is a core component of several approved drugs, including the anti-inflammatory drug Sulindac and the antiviral agent Indinavir. researchgate.netnih.gov The ability to readily synthesize derivatives from the corresponding carboxylic acid via the acid chloride facilitates the exploration of new chemical space in drug discovery.

Recent academic research has highlighted the potential of 2,3-dihydro-1H-indene derivatives in various therapeutic areas. For instance, novel dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. tudublin.ienih.govpensoft.net These compounds often work by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.govpensoft.net The synthesis of these complex derivatives often involves the formation of amide or ester linkages, for which this compound is an ideal precursor.

Furthermore, indane-carboxamide derivatives are being investigated as CGRP receptor antagonists for the treatment of migraines, and other derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net The rigid structure of the indane core allows for precise positioning of functional groups to interact with biological targets.

The reactivity of the acid chloride group allows for its use in a variety of synthetic transformations, including:

Amide formation: Reaction with primary and secondary amines to form 2,3-dihydro-1H-indene-2-carboxamides. These amides are a common feature in many biologically active molecules. nih.gov

Ester formation: Reaction with alcohols to yield the corresponding esters.

Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of a Lewis acid to form ketones, further expanding the molecular complexity.

This versatility makes this compound a valuable tool for chemists creating libraries of compounds for high-throughput screening in drug discovery programs.

Historical Development of Indene Chemistry Relevant to the Compound

The chemistry of indene and its derivatives dates back to the late 19th century, with its initial isolation from coal tar. encyclopedia.pub Early research focused on understanding the structure and basic reactivity of indene. The development of methods to selectively reduce the double bond of the five-membered ring led to the synthesis of indane, providing a more stable scaffold for further functionalization. nih.gov

A significant advancement in the utility of the indane scaffold in medicinal chemistry was the development of synthetic routes to introduce functional groups at various positions on the ring system. The synthesis of carboxylic acid derivatives, such as 2,3-dihydro-1H-indene-2-carboxylic acid, was a crucial step. This allowed for the subsequent creation of a wide range of derivatives, including the highly reactive acid chloride. The development of cyclization reactions, such as Friedel-Crafts type, Michael-type, and Heck-type reactions, has been instrumental in the synthesis of the indane core itself. researchgate.netnih.gov More recent advances have focused on developing catalytic and enantioselective methods for the synthesis of substituted indanes, further expanding their potential in drug development. organic-chemistry.org

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONLDTYQLFYTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612226 | |

| Record name | 2,3-Dihydro-1H-indene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-55-8 | |

| Record name | 2,3-Dihydro-1H-indene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1h Indene 2 Carbonyl Chloride and Its Precursors

Strategies for the Synthesis of the 2,3-Dihydro-1H-indene Skeleton

The construction of the 2,3-dihydro-1H-indene skeleton, also known as the indane system, is a focal point in organic synthesis due to its prevalence in pharmaceuticals and bioactive natural products. researchgate.net Synthetic strategies are often designed to build the fused bicyclic system efficiently, with significant research dedicated to catalytic methods that offer high atom economy and functional group tolerance.

Catalytic methods provide powerful and efficient pathways to 1H-indene derivatives, which are immediate precursors to the saturated 2,3-dihydro-1H-indene system. These reactions often involve transition metal catalysts that can facilitate complex bond formations under mild conditions.

A sustainable approach to synthesizing substituted 1H-indenes utilizes metalloradical catalysis, particularly with catalysts based on abundant first-row transition metals like cobalt. uva.nl This strategy is inspired by the reactivity of natural metalloenzymes and offers an alternative to methods relying on expensive noble metals. uva.nl The process involves the in situ formation of diazo compounds from tosyl hydrazones. uva.nl A cobalt(II) complex then activates these diazo compounds, generating key carbene-radical intermediates that undergo a radical-type ring-closure to yield the final indene (B144670) products. uva.nl This methodology demonstrates a broad substrate scope, tolerating a variety of substituents and enabling the facile synthesis of diverse indene derivatives. uva.nl

| Feature | Description |

| Catalyst | Cobalt(II) complex |

| Starting Materials | Aldehydes (converted to Tosyl hydrazones) |

| Key Intermediates | Diazo compounds, Co(III)-Carbene radicals |

| Reaction Type | Radical-type ring-closure |

| Key Advantage | Utilizes an abundant and inexpensive metal catalyst |

Ruthenium complexes are effective catalysts for various cyclization reactions that produce indene and indanone scaffolds. One such process is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which can be catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene to form 1-substituted-1H-indene and 1-indanone products. organic-chemistry.orgorganic-chemistry.org The mechanism for this transformation involves a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.org Another powerful ruthenium-mediated method is the [2+2+2] cyclotrimerization reaction, which provides an efficient route to assemble the indane core. acs.org Furthermore, ruthenium-catalyzed tandem coupling and cyclization of simple aromatic acids with α,β-unsaturated ketones have been developed for the synthesis of 1-indanones. researchgate.net

| Catalyst System | Starting Materials | Product Type | Reference |

| TpRuPPh₃(CH₃CN)₂PF₆ | 2-Alkyl-1-ethynylbenzenes | 1H-Indene and 1-Indanone | organic-chemistry.orgorganic-chemistry.org |

| Ruthenium Catalyst | Diynes and Alkynes | Indane Core | acs.org |

| Ruthenium(II) Catalyst | Aromatic Aldehydes and Acrylates | Indene Frame | researchgate.net |

Intramolecular annulation, particularly through Friedel-Crafts-type reactions, is a cornerstone for the synthesis of the indanone core, a key precursor to the indene skeleton. The intramolecular acylation of 3-arylpropanoic acids or their corresponding acid chlorides is a widely used method. organic-chemistry.orgnih.gov This cyclization can be promoted by various acidic catalysts, including aluminum chloride (AlCl₃), terbium triflate (Tb(OTf)₃), and solid acids like Nafion®-H. nih.gov For instance, treating 3-phenylpropionic acid chloride with AlCl₃ in benzene (B151609) can produce 1-indanone in high yield. nih.gov A one-pot cascade reaction involving a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation also provides a direct route to multisubstituted 1-indanones. liv.ac.uk

| Reaction Type | Starting Material | Catalyst/Promoter | Key Feature |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acid/chloride | AlCl₃, Tb(OTf)₃, Nafion-H | Direct cyclization to form the cyclopentanone ring |

| Palladium-Catalyzed Heck-Aldol Cascade | Aryl halides and vinyl ethers | Pd(OAc)₂ / dppp | One-pot synthesis of multisubstituted indanones |

Indanones and indanediones are critical intermediates in the synthesis of indene derivatives. Their robust synthesis is essential for accessing the 2,3-dihydro-1H-indene framework.

2,3-Dihydro-1H-inden-1-one, commonly known as 1-indanone, can be synthesized through several reliable methods. A highly effective and scalable one-pot process begins with various benzoic acids. researchgate.netacs.org This method involves the conversion of the benzoic acid to its benzoyl chloride, followed by a Friedel-Crafts acylation with ethylene and a subsequent intramolecular Friedel-Crafts alkylation in the presence of aluminum chloride to yield the 1-indanone. researchgate.netacs.org

Other significant catalytic routes include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed tandem reactions that can produce 2,3-substituted indanones from internal alkynes under mild conditions, even using water as a solvent. organic-chemistry.org Enantioselective synthesis of chiral 3-aryl-1-indanones has also been achieved through rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org

| Method | Starting Materials | Catalyst/Reagents | Key Features |

| One-Pot Friedel-Crafts | Benzoic acid, Ethylene | Thionyl chloride, AlCl₃ | Scalable, cost-effective, starts from readily available materials. researchgate.netacs.org |

| Intramolecular Acylation | 3-Arylpropionic acids | Tb(OTf)₃, PPA | Direct cyclization of propionic acid derivatives. nih.gov |

| Pd-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodides | Palladium catalyst, CO | Good to excellent yields for indanones. organic-chemistry.org |

| Rh-Catalyzed Tandem Reaction | Arylboronic acids, Internal alkynes | Rhodium catalyst | Mild and sustainable conditions, uses water as a solvent. organic-chemistry.org |

Formation of Indanone and Indanedione Scaffolds

Synthesis of Indane-1,3-diones

The synthesis of indane-1,3-dione can be achieved through various chemical reactions. A prevalent and straightforward method involves the nucleophilic addition of an alkyl acetate to a dialkyl phthalate in the presence of a base. nih.gov This reaction initially forms a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. Subsequent heating of this intermediate under acidic conditions leads to hydrolysis and decarboxylation, yielding indane-1,3-dione in approximately 50% yield for the two steps. nih.govencyclopedia.pub

Another approach to synthesizing indane-1,3-diones is through a two-step procedure commencing with 2-ethynylbenzaldehyde. A copper-catalyzed intramolecular annulation reaction produces 3-hydroxy-2,3-dihydro-1H-inden-1-one with a high yield of 87%. The subsequent oxidation of this intermediate using Jones' reagent or o-iodoxybenzoic acid (IBX) results in the formation of indane-1,3-dione with yields of 95% and 92%, respectively. encyclopedia.pub Phthalic anhydride can also be converted to indane-1,3-dione using diethyl malonate with montmorillonite KSF clay or ethyl acetoacetate in the presence of acetic anhydride and triethylamine. encyclopedia.pub

A two-step method for preparing 1,3-indandione compounds from phthalate compounds has also been described. This involves a condensation reaction of phthalate compounds with malonate compounds to form substituted malonates, which are then subjected to hydrolysis and decarboxylation to yield the 1,3-indandione compounds. This method is noted for its use of accessible raw materials and mild reaction conditions.

Preparation of Substituted Indane-1,3-diones via Friedel-Crafts Reactions

The preparation of substituted indane-1,3-diones can be effectively achieved through Friedel-Crafts reactions, particularly for precursors with electron-donating groups. encyclopedia.pub For instance, the synthesis of indane-1,3-diones with alkyl substituents has been accomplished via a Friedel-Crafts reaction of 4-methylbenzoyl chloride or 3,4-dimethylbenzoyl chloride with malonyl dichloride. This is followed by an acidic workup with concentrated hydrochloric acid to furnish the desired substituted indane-1,3-diones. encyclopedia.pub Specifically, this method has been used to produce 2,5- and 2,6-disubstituted compounds with yields of 33% and 15%, respectively. encyclopedia.pub

Furthermore, an aluminum chloride (AlCl₃)-promoted acylation of a benzoyl chloride derivative with malonyl chloride has been demonstrated as an effective strategy for creating chlorinated indane-1,3-dione derivatives. nih.gov This highlights the utility of the Friedel-Crafts acylation in introducing substituents onto the indane-1,3-dione framework.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| Dialkyl phthalate | Alkyl acetate | Base, then Acid/Heat | Indane-1,3-dione | ~50% |

| 4-Methylbenzoyl chloride | Malonyl dichloride | Friedel-Crafts, then HCl | 5-Methyl-1H-indene-1,3(2H)-dione | 33% |

| 3,4-Dimethylbenzoyl chloride | Malonyl dichloride | Friedel-Crafts, then HCl | 5,6-Dimethyl-1H-indene-1,3(2H)-dione | 15% |

| Chlorinated benzoyl chloride derivative | Malonyl chloride | AlCl₃ | Chlorinated indane-1,3-dione | - |

Synthesis of Carbonyl Chloride Functionality

General Principles of Acyl Chloride Formation

Acyl chlorides, also known as acid chlorides, are reactive derivatives of carboxylic acids. Their synthesis typically involves the replacement of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom. chemguide.co.uk Several common reagents are employed for this transformation in a laboratory setting.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired acyl chloride. chemguide.co.ukchemguide.co.uk The reaction can be catalyzed by dimethylformamide (DMF). wikipedia.org

Phosphorus chlorides are also effective for this conversion. Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.ukchemguide.co.uk Phosphorus trichloride (PCl₃) can also be used, yielding the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk

Oxalyl chloride is another reagent used for the synthesis of acyl chlorides. It is considered a milder reagent than thionyl chloride and can be more selective. wikipedia.org The reaction with oxalyl chloride is also catalyzed by DMF. wikipedia.org

| Reagent | Byproducts | Advantages |

| Thionyl chloride (SOCl₂) | SO₂, HCl (gases) | Gaseous byproducts simplify purification. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Effective for conversion. |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Alternative to PCl₅. |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gases) | Milder and more selective than SOCl₂. |

Specific Routes for Indanecarboxylic Acid Derivatives

The general principles of acyl chloride formation are directly applicable to the synthesis of 2,3-dihydro-1H-indene-2-carbonyl chloride from its corresponding carboxylic acid. A specific example of this transformation is the synthesis of 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid chloride. This is achieved by heating a mixture of 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid with thionyl chloride under reflux for 14 hours. prepchem.com After the reaction, the excess thionyl chloride is removed to isolate the acid chloride. prepchem.com This demonstrates a direct and established method for converting an indanecarboxylic acid derivative to its corresponding carbonyl chloride.

Derivatization Strategies from Related Indene Compounds

Conversion of 2,3-Dihydro-1H-indene-2-carbaldehyde

The conversion of 2,3-dihydro-1H-indene-2-carbaldehyde to this compound is a two-step process. The first step involves the oxidation of the aldehyde to its corresponding carboxylic acid, 2,3-dihydro-1H-indene-2-carboxylic acid. Subsequently, the carboxylic acid is converted to the acyl chloride.

Several methods are available for the oxidation of aldehydes to carboxylic acids. The Pinnick oxidation is a reliable method that can be used for this transformation. stackexchange.comechemi.com Another effective method is the Jones oxidation, which utilizes chromic acid in aqueous acetone to convert the aldehyde to a carboxylic acid. stackexchange.comechemi.com

Once the 2,3-dihydro-1H-indene-2-carboxylic acid has been synthesized, it can be converted to this compound using the standard methods described previously, such as reaction with thionyl chloride or oxalyl chloride. stackexchange.comechemi.com

| Starting Material | Intermediate | Final Product | Reagents (Step 1) | Reagents (Step 2) |

| 2,3-Dihydro-1H-indene-2-carbaldehyde | 2,3-Dihydro-1H-indene-2-carboxylic acid | This compound | Pinnick Oxidation or Jones Oxidation | Thionyl chloride or Oxalyl chloride |

Utilization of Ethanone, 1-(2,3-dihydro-1H-inden-2-yl)- as a Precursor

A viable synthetic route to this compound employs ethanone, 1-(2,3-dihydro-1H-inden-2-yl)- as a key starting material. This pathway involves a two-step transformation: the conversion of the methyl ketone to a carboxylic acid, followed by the conversion of the carboxylic acid to the target acyl chloride.

The first step leverages the haloform reaction, a well-established method for converting methyl ketones into carboxylic acids. wikipedia.orgmasterorganicchemistry.com In this reaction, ethanone, 1-(2,3-dihydro-1H-inden-2-yl)- is treated with a halogen (such as bromine or chlorine) in the presence of a strong base like sodium hydroxide. The reaction proceeds through the exhaustive halogenation of the methyl group, which then becomes a good leaving group (as trihalomethane, or haloform) when the carbonyl carbon is attacked by a hydroxide ion. masterorganicchemistry.combyjus.com This process effectively oxidizes the acetyl group to a carboxylate, which is then protonated during workup to yield 2,3-dihydro-1H-indene-2-carboxylic acid.

The subsequent step involves the conversion of the intermediate, 2,3-dihydro-1H-indene-2-carboxylic acid, into the final product, this compound. This is a standard transformation accomplished using a chlorinating agent. masterorganicchemistry.comlibretexts.org Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. masterorganicchemistry.comlibretexts.org A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas. masterorganicchemistry.com

Analysis of Reaction Yields and Efficiency in Synthetic Pathways

The haloform reaction is a robust method for the oxidation of methyl ketones and is typically high-yielding. nih.gov Similarly, the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride is one of the most efficient methods for this functional group transformation, often proceeding in near-quantitative yields. The gaseous nature of the byproducts (SO₂ and HCl) in the thionyl chloride reaction simplifies purification and helps drive the reaction to completion. masterorganicchemistry.com

The following table provides a representative analysis of the expected yields for the synthetic pathway.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Haloform Reaction | Ethanone, 1-(2,3-dihydro-1H-inden-2-yl)- + Br₂/NaOH | 75-90 |

| 2 | Acyl Chloride Formation | 2,3-Dihydro-1H-indene-2-carboxylic acid + SOCl₂ | 90-98 |

Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification methods.

The high efficiency of these steps makes this synthetic route a practical approach for the preparation of this compound.

Reactivity and Reaction Pathways of 2,3 Dihydro 1h Indene 2 Carbonyl Chloride

Electrophilic Aromatic Substitution on the Indene (B144670) Ring

The benzene (B151609) ring of the dihydroindene system can undergo electrophilic aromatic substitution (SₑAr). wikipedia.org The regiochemical outcome is dictated by the electronic effects of the substituents attached to the aromatic ring. uci.edulibretexts.org In 2,3-dihydro-1H-indene-2-carbonyl chloride, we must consider two influences:

The Fused Alkyl Ring: The dihydrocyclopentane portion of the indene acts as an alkyl substituent, which is an activating group and an ortho, para-director due to inductive electron donation. libretexts.org

The 2-Carbonyl Chloride Group (via the aliphatic bridge): The -CH₂-COCl group attached at the 2-position of the five-membered ring has an electron-withdrawing effect. However, this effect is primarily inductive and transmitted through the sigma bonds of the aliphatic ring. Its influence on the aromatic system is weaker than that of a directly attached acyl group.

The directing power of the activating alkyl portion of the ring generally dominates, favoring substitution at the positions ortho and para to the fused ring. For the indene system, these are positions 4 and 7 (ortho) and position 6 (para). Steric hindrance may influence the ratio of these products. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of 4-, 6-, and 7-substituted derivatives. masterorganicchemistry.comyoutube.com

Cyclization and Rearrangement Reactions Involving the Carbonyl Chloride Moiety

The carbonyl chloride group is a precursor to various functionalities that can participate in intramolecular reactions.

Intramolecular Friedel-Crafts Acylation: While not possible with the parent compound itself, if a suitable nucleophilic aromatic ring were attached to the carbonyl group (for instance, by first forming an N-phenyl amide), the acyl moiety could potentially undergo an intramolecular electrophilic attack on that appended ring to form a new cyclic structure.

Rearrangements via Derived Azides (Curtius Rearrangement): The acyl chloride can be readily converted to an acyl azide (B81097) by reaction with sodium azide. Upon heating, the acyl azide can undergo a Curtius rearrangement, losing nitrogen gas to form an isocyanate. byjus.com This isocyanate is a versatile intermediate that can be trapped with water to form an amine (2-amino-2,3-dihydro-1H-indene) or with an alcohol to form a carbamate. byjus.com

Rearrangements of Derived Ketones (Beckmann/Schmidt): Ketones synthesized from the acyl chloride (as described in 3.1.2) can be converted to oximes or reacted with hydrazoic acid. These intermediates can then undergo the Beckmann or Schmidt rearrangements, respectively, to yield amides or lactams, effectively inserting a nitrogen atom into the ring system. byjus.comlibretexts.org

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot, are highly efficient for building molecular complexity. mdpi.commdpi.com Acyl chlorides are valuable electrophilic components in such reactions. This compound can serve as a key building block.

For example, it could participate in a four-component Ugi reaction. This would involve the reaction of the acyl chloride with an aldehyde (or ketone), an amine, and an isocyanide. The initial step would likely be the formation of an iminium ion from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate equivalent (formed in situ from the acyl chloride) to generate a complex α-acylamino amide product. The dihydroindene moiety would be incorporated into the final structure, providing a scaffold with potential biological relevance. mdpi.comresearchgate.net While specific examples using this exact acyl chloride are not prevalent in literature, its reactivity profile makes it a suitable candidate for such transformations. nih.gov

Comparative Reactivity Studies with Related Indene Carboxylic Acid Derivatives

The reactivity of this compound in nucleophilic acyl substitution is significantly higher than that of other related carboxylic acid derivatives. ucalgary.calibretexts.org This difference is fundamental to its utility as a synthetic intermediate.

The general order of reactivity is: Acyl Chloride > Anhydride > Ester ≈ Carboxylic Acid > Amide libretexts.orglibretexts.org

This trend can be explained by two primary factors:

Leaving Group Ability: The reactivity is inversely related to the basicity of the leaving group. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7) and is therefore a very weak base and an excellent leaving group. libretexts.org In contrast, the leaving groups for amides (-NR₂), esters (-OR), and acids (-OH) are much stronger bases and thus poorer leaving groups. libretexts.org

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon's electrophilicity is modulated by the resonance donation from the adjacent heteroatom. libretexts.orgucalgary.ca In amides and esters, the lone pairs on the nitrogen and oxygen atoms, respectively, donate electron density to the carbonyl carbon, stabilizing it and reducing its partial positive charge. This resonance stabilization is much less effective for the larger chlorine atom due to poor orbital overlap between the carbon 2p and chlorine 3p orbitals. libretexts.org Furthermore, chlorine's strong inductive electron-withdrawing effect further increases the electrophilicity of the carbonyl carbon. libretexts.org

Table 3: Comparative Reactivity of 2,3-Dihydro-1H-indene-2-carboxylic Acid Derivatives

| Derivative | Leaving Group (X⁻) | pKa of H-X | Leaving Group Basicity | Carbonyl Electrophilicity | Relative Reactivity |

| Acyl Chloride | Cl⁻ | -7 | Very Weak | Very High | Highest |

| Anhydride | RCOO⁻ | ~4.8 | Weak | High | High |

| Ester | RO⁻ | ~16 | Strong | Moderate | Moderate |

| Carboxylic Acid | HO⁻ | ~15.7 | Strong | Moderate | Moderate |

| Amide | R₂N⁻ | ~38 | Very Strong | Low | Lowest |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides granular details about the chemical environment of individual atoms. For 2,3-dihydro-1H-indene-2-carbonyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

The proton (¹H) NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the indane core. The aromatic protons, typically found in the downfield region of the spectrum (δ 7.0-7.5 ppm), would likely appear as a complex multiplet due to the ortho- and meta-couplings between the four adjacent protons on the benzene (B151609) ring.

The aliphatic protons of the five-membered ring would present a more complex pattern. The single proton at the C2 position (α-proton) is expected to be a multiplet, likely a quintet, due to coupling with the four neighboring methylene (B1212753) protons at the C1 and C3 positions. Its chemical shift would be significantly influenced by the electron-withdrawing carbonyl chloride group. The four protons of the two methylene groups (C1 and C3) are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are expected to appear as two separate sets of multiplets. Based on data for analogous indene (B144670) derivatives, these signals would likely reside in the δ 3.0-4.0 ppm range. mdpi.comchemicalbook.com The integration of these signals would correspond to a 4:1:4 ratio for the aromatic, C2-proton, and C1/C3-protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | ~7.0 - 7.5 | m |

| H-2 (1H) | ~3.5 - 4.0 | m (quintet) |

| H-1, H-3 (4H) | ~3.0 - 3.5 | m |

Note: This is a predicted spectrum. Actual values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The most downfield signal would be that of the carbonyl carbon of the acyl chloride group, typically appearing in the range of δ 170-180 ppm. The aromatic carbons would produce a set of signals between δ 120-145 ppm. The signal for the C2 carbon, directly attached to the carbonyl group, would be found in the δ 45-55 ppm region. The carbons of the C1 and C3 methylene groups are expected to resonate at approximately δ 30-40 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~170 - 180 |

| Aromatic C (quaternary) | ~140 - 145 |

| Aromatic CH | ~120 - 130 |

| C-2 | ~45 - 55 |

| C-1, C-3 | ~30 - 40 |

Note: This is a predicted spectrum. Actual values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the C1, C2, C3, and aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules. While acyl chlorides can be reactive, under controlled ESI conditions, it would be possible to observe the protonated molecule, [M+H]⁺, or adducts with solvent molecules or salts. For this compound, this would allow for the confirmation of its molecular weight. In a study of a related indene dicarboxylate, ESI-MS was successfully used to identify the protonated molecule and its sodium and ammonium (B1175870) adducts. mdpi.com

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₀H₉ClO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is invaluable for confirming the structure and purity of the target compound. mdpi.com

Ion/Molecule Reactions for Functional Group Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of ions generated from the molecule. In the context of this compound, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation patterns are predictable and serve as a fingerprint for the molecule's structure.

The fragmentation of carbonyl compounds in mass spectrometry is a well-studied area. researchgate.net For this compound, the following fragmentation pathways are anticipated:

Formation of the Acylium Ion: The most characteristic initial fragmentation would be the cleavage of the C-Cl bond, which is relatively weak, to lose a chlorine radical (•Cl) and form a stable acylium ion. This fragment is often a prominent peak in the spectrum.

Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing ions. researchgate.net

Ring Fragmentation: The indane structure itself can undergo fragmentation. The molecular ion or subsequent fragment ions may exhibit cleavage of the five-membered ring.

McLafferty Rearrangement: While common for some carbonyls, a classic McLafferty rearrangement is not expected for this specific molecule due to the absence of a γ-hydrogen on a flexible alkyl chain.

The study of ion-molecule reactions, often conducted in instruments like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can provide further structural details by reacting the trapped ions with a neutral reagent gas. ucdavis.edu For instance, hydrogen/deuterium exchange reactions could confirm the number of exchangeable protons, although for this acyl chloride, there are no acidic protons to exchange. ucdavis.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Proposed Formula |

| Molecular Ion | [C₁₀H₉ClO]⁺• |

| Loss of Chlorine radical (Acylium ion) | [C₁₀H₉O]⁺ |

| Loss of CO from Acylium ion | [C₉H₉]⁺ |

| Loss of HCl | [C₁₀H₈O]⁺• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule. thermofisher.com

For this compound, the IR spectrum would be dominated by several key absorption bands that confirm its structure. The most telling feature would be the very strong absorption from the carbonyl (C=O) group of the acyl chloride, which typically appears at a high frequency.

Key Expected IR Absorption Bands:

C=O Stretch (Acyl Chloride): This is one of the most intense and characteristic bands. For acyl chlorides, it is expected in the range of 1785–1815 cm⁻¹. This high frequency is due to the electron-withdrawing effect of the chlorine atom.

Aromatic C-H Stretch: Absorption due to the C-H stretching vibrations of the benzene ring is expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the CH₂ groups in the five-membered ring will appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1450–1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Data from related indane structures, such as 1-indanone, show characteristic carbonyl peaks (around 1700 cm⁻¹ for a ketone) and aromatic/aliphatic C-H stretches, which supports the expected peak locations for the target molecule. nist.gov The NIST spectral database for various indane derivatives provides a reference for the vibrations of the core ring structure. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1785 - 1815 | Strong |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy orbital to a higher energy orbital.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its two main chromophores: the benzene ring and the carbonyl group.

π → π* Transitions: The benzene ring contains a conjugated π-electron system. It will exhibit strong absorptions corresponding to π → π* transitions. For a substituted benzene ring like that in the indane structure, these typically appear as two bands: a strong band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm.

n → π* Transition: The carbonyl group possesses non-bonding electrons (n) on the oxygen atom. A weak absorption corresponding to the promotion of one of these electrons to an antibonding π* orbital (an n → π* transition) is expected. masterorganicchemistry.com For ketones and aldehydes, this transition typically occurs at longer wavelengths, around 270-300 nm. masterorganicchemistry.com For an acyl chloride, this peak may be shifted.

The conjugation between the benzene ring and the carbonyl group is interrupted by the sp³-hybridized carbon atom at the 2-position, so the electronic effects are primarily inductive. The spectrum is therefore expected to resemble a superposition of the spectra of a substituted benzene and a non-conjugated acyl chloride.

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Benzene Ring | π → π* (E2-band) | ~220 | High |

| Benzene Ring | π → π* (B-band) | ~265 | Low to Medium |

| Carbonyl Group | n → π* | ~290 - 310 | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

The planarity of the benzene ring and the conformation of the five-membered ring (likely an "envelope" or "twisted" conformation).

The precise bond lengths of the C=O and C-Cl bonds in the acyl chloride group.

The bond angles around the central C2 carbon atom.

The intermolecular packing arrangement in the crystal lattice.

For illustrative purposes, crystallographic data for related indane derivatives, such as (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, have been reported. nih.gov These studies confirm the general geometry of the indane ring system, showing it to be nearly planar. nih.gov For example, in one derivative, the crystal system was determined to be monoclinic. nih.gov Such analyses provide a benchmark for what to expect from a crystallographic study of the title compound.

Table 4: Example of Information Obtainable from X-ray Crystallography (based on a related indanone derivative)

| Parameter | Type of Information | Example Value (from related structures) |

| Crystal System | Unit cell geometry | Monoclinic nih.gov |

| Space Group | Symmetry of the crystal | P2₁/c |

| Unit Cell Dimensions | Size of the unit cell | a, b, c (Å); α, β, γ (°) nih.gov |

| Bond Lengths | Distance between atoms | C=O: ~1.22 Å; C-C: ~1.54 Å |

| Bond Angles | Angle between three atoms | C-CO-Cl: ~120° |

| Dihedral Angles | Torsion/twist of bonds | Conformation of the 5-membered ring |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.

For this compound, the molecular formula is C₁₀H₉ClO. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u). The total molecular weight is approximately 180.63 g/mol .

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 66.50% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.02% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.63% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.86% |

| Total | 180.634 | 100.00% |

Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would serve to confirm the empirical formula of the synthesized compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, analyze bond parameters, and visualize electronic properties. nih.gov For the indane framework, which forms the core of the title compound, DFT calculations have been used to study related molecules. For instance, a study on 2,3-dihydro-1H-indene and its derivative, 1H-indene-1,3(2H)-dione, utilized DFT at the 6-311G(d,p) level to determine their equilibrium geometries, confirming a non-planar skeleton for the indane system. researchgate.net Such studies underscore the capability of DFT to elucidate the structural nuances of this class of compounds.

Optimized Molecular Structures

Specific data regarding the optimized molecular structure of 2,3-dihydro-1H-indene-2-carbonyl chloride, derived from DFT calculations, is not available in the reviewed literature. Such a study would typically yield the lowest energy conformation of the molecule, providing a three-dimensional representation of its atoms. For the related 2,3-dihydro-1H-indene, the core bicyclic structure is known to adopt a non-planar conformation. researchgate.net

Bond Lengths and Bond Angles Analysis

A detailed analysis of the bond lengths and bond angles for this compound, which would be derived from its optimized geometry, is not documented in published computational studies. This analysis would provide precise values for the distances between atoms and the angles between bonds, offering fundamental insights into the molecule's steric and electronic environment.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting chemical reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. Generally, regions of negative potential (often colored red or yellow) are associated with electron-rich areas, such as those around electronegative atoms like oxygen, and are susceptible to electrophilic attack. epa.gov Conversely, regions of positive potential (colored blue) indicate electron-poor areas, which are prone to nucleophilic attack. epa.gov

In a hypothetical MEP analysis of this compound, one would expect a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The carbonyl carbon, being bonded to both a highly electronegative oxygen and a chlorine atom, would be highly electron-deficient and thus exhibit a strong positive electrostatic potential, marking it as a prime site for nucleophilic attack. The aromatic ring would likely show a region of negative potential associated with its π-electron cloud. researchgate.net While these are educated predictions based on the principles of MEP analysis applied to similar functional groups, specific calculated MEP maps and potential values for the title compound are not available.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. The reactivity of acyl chlorides is well-known, typically involving nucleophilic acyl substitution. savemyexams.com

Transition State Analysis

Transition state analysis is a critical component of computational mechanistic studies, allowing for the identification of the highest energy point along a reaction coordinate. This analysis provides the activation energy barrier, which is crucial for understanding the kinetics of a chemical reaction. For reactions involving this compound, such as hydrolysis or esterification, a computational study would model the approach of a nucleophile (e.g., water or an alcohol) to the electrophilic carbonyl carbon. savemyexams.comsavemyexams.com The transition state would likely feature a tetrahedral intermediate where the nucleophile is partially bonded to the carbonyl carbon and the carbon-chlorine bond is partially broken.

Despite the fundamental importance of such reactions, specific transition state analyses for reactions of this compound have not been reported in the available literature.

Reaction Pathway Mapping

The exploration of chemical reactions at a molecular level is greatly aided by computational reaction pathway mapping. This involves the use of quantum chemical methods to identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction and its associated energy profile. For a reactive species such as this compound, this could involve mapping its synthesis, decomposition, or reactions with various nucleophiles.

Techniques such as Density Functional Theory (DFT) are powerful tools for locating the geometries of reactants, products, and transition states on the potential energy surface. By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be predicted. For instance, the investigation of interstellar molecules often employs global reaction route mapping to understand isomerization and dissociation channels. mdpi.com Such studies can reveal complex mechanistic pathways, including ring-opening or cleavage with corresponding energy barriers and reaction rate constants. mdpi.com However, specific computational studies mapping the reaction pathways of this compound have not been reported.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of a molecule is crucial to its reactivity and physical properties. Conformational analysis of this compound would involve identifying the stable arrangements of its atoms (conformers) and the energy barriers for interconversion between them. The puckering of the five-membered dihydroindene ring and the orientation of the carbonyl chloride group would be of primary interest.

Ab initio molecular orbital calculations and DFT are standard methods for performing conformational analysis. rsc.org These calculations can predict the relative stabilities of different conformers and the transition states that separate them. rsc.org For example, in related carbonyl compounds, electrostatic interactions are often found to be a determining factor in conformer stability. rsc.org In the case of substituted butanes, theoretical methods have been used to calculate the conformational free energies of different conformers. researchgate.net

Tautomerism, the interconversion of constitutional isomers, is another important aspect. For this compound, one could theoretically investigate the possibility of keto-enol tautomerism, although the presence of the chlorine atom makes this less common than in, for example, β-dicarbonyl compounds. researchgate.net Computational studies on similar systems, such as pyridine (B92270) carbonyl thiosemicarbazide (B42300) derivatives, have successfully used quantum-chemical calculations to determine the most stable tautomeric forms in different environments. researchgate.net Such studies often find that the relative stability of tautomers can be significantly influenced by the solvent. researchgate.net To date, no specific conformational analysis or investigation of tautomeric equilibria for this compound has been published.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shieldings, which are then converted to chemical shifts. nih.govmodgraph.co.uk This method, often employed with DFT, can predict both ¹H and ¹³C NMR spectra. nih.govconicet.gov.ar The accuracy of these predictions has reached a level where they can be used to distinguish between different isomers and assign complex spectra. nih.govresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms in the molecule. By comparing these theoretical spectra with experimental data, the structure and conformation of the molecule in solution could be confirmed. While GIAO calculations have been successfully applied to various organic molecules, including those with ester groups and complex ring systems, specific predictions for this compound are not available in the literature. modgraph.co.ukresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It provides information about the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com These calculations can help in understanding the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer. researchgate.net

The application of TD-DFT to this compound would allow for the prediction of its UV absorption spectrum. This would involve calculating the vertical excitation energies from the ground electronic state to various excited states. researchgate.net The results could then be compared with an experimentally measured spectrum to validate the computational model and aid in the interpretation of the electronic structure. While TD-DFT is a standard tool for such predictions, specific calculations for this compound have not been reported in the scientific literature. mdpi.comresearchgate.netresearchgate.net

Applications in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Architectures

The construction of molecules with multiple fused rings is a central challenge in organic synthesis. Indene (B144670) derivatives serve as key starting points for creating these complex polycyclic architectures, which are often found in biologically active natural products and pharmaceuticals.

While 2,3-dihydro-1H-indene-2-carbonyl chloride is a valuable synthon for adding an acyl group, the synthesis of the core functionalized indene ring itself can be achieved through various modern catalytic methods. These methods often provide efficient and atom-economical routes to a diverse range of substituted indenes. researchgate.net

Several notable strategies include:

Palladium- and Ruthenium-catalyzed reactions: Substituted phenols can be used as readily available starting materials in a sequence involving a Pd-catalyzed Suzuki coupling followed by a Ru-catalyzed ring-closing metathesis to yield functionalized indene derivatives. organic-chemistry.org

Rhodium(I)-catalyzed reactions: The reaction of 2-(chloromethyl)phenylboronic acid with various alkynes in the presence of a Rh(I) catalyst affords indene derivatives in high yields. organic-chemistry.org

Gold(I)-catalyzed C-H activation: A practical and high-yielding procedure for synthesizing indenes has been developed through the direct activation of C(sp³)–H bonds under gold(I) catalysis. researchgate.net

Nickel-catalyzed hydroacylation: An efficient method for forming 2,3-dihydro-1H-inden-1-one derivatives involves the Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes. researchgate.net

A summary of selected synthetic methods for functionalized indenes is presented below.

| Starting Material | Catalyst/Reagents | Product Type | Reference |

| Substituted Phenols | Pd catalyst (Suzuki coupling), Ru catalyst (RCM) | Functionalized Indenes | organic-chemistry.org |

| 2-(Chloromethyl)phenylboronic acid & Alkynes | Rh(I) catalyst | Indene Derivatives | organic-chemistry.org |

| Allyl Acetate & Grignard Reagents | LiCuBr₂ | Ethyl 1-alkyl-1H-indenes-2-carboxylate | bohrium.com |

| 2-(prop-2-ynyl)benzaldehydes | Ni catalyst | 2,3-dihydro-1H-inden-1-one derivatives | researchgate.net |

This table presents a selection of modern synthetic routes to functionalized indene derivatives.

Indenopyridines are a class of fused heterocyclic compounds with significant biological activities. The synthesis of these complex scaffolds often involves the construction of the pyridine (B92270) ring onto a pre-existing indene or indanone core. For instance, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide. researchgate.net Another approach describes the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, which involves a novel aza-semipinacol-type rearrangement. nih.gov

Development of Novel Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are paramount in medicinal chemistry, with over half of all pharmaceuticals containing such structures. mdpi.com The indene scaffold can be integrated into novel heterocyclic systems through various synthetic strategies. One powerful method is the Vilsmeier-Haack reaction, which can be used to formylate reactive aromatic compounds, including indene derivatives, to create intermediates for further cyclization. For example, an indolenine derivative was reacted with the Vilsmeier reagent to produce an aminomethylene malondialdehyde, which then served as a precursor for synthesizing pyrazole and pyridone rings fused to the indole system. scispace.com Multi-component reactions also provide an efficient pathway; bioactive compounds with indene frameworks have been synthesized in good yields through one-pot reactions of amines, trichloroacetonitrile, and ninhydrin. researchgate.net

Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions are highly efficient processes that allow for the construction of complex molecules in a single operation, minimizing waste and saving time. researchgate.netucdavis.edu Indene-based compounds are excellent substrates for these sophisticated transformations.

Higher-order cycloadditions, which involve more than 6π electrons, are powerful tools for constructing medium-sized and large rings that are challenging to synthesize via traditional methods. scripps.eduresearchgate.net Indene derivatives have been utilized as key components in these reactions. In a notable example, 2,3-dihydro-1H-inden-1-one derivatives were synthesized through a [5+2-2] decarbonylative cycloaddition. rsc.org This reaction involves the rhodium(I)-catalyzed carbon-carbon bond cleavage of 1H-indene-1,2,3-trione in the presence of norbornene. rsc.org Furthermore, indene-2-carbaldehydes have been used to generate reactive isobenzofulvene intermediates in situ, which then participate in organocatalytic [8+2]-cycloadditions with nitroolefins to produce complex cycloadducts with excellent enantioselectivity. acs.org

| Cycloaddition Type | Indene-based Reactant | Reagent | Catalyst | Product | Reference |

| [5+2-2] Decarbonylative | 1H-Indene-1,2,3-trione | Norbornene | [Rh(COD)Cl]₂ / rac-BINAP | 2,3-dihydro-1H-inden-1-one derivative | rsc.org |

| [8+2] | Indene-2-carbaldehyde | Nitroolefin | Organocatalyst | Dihydrocyclopenta[a]indene derivative | acs.org |

This table highlights examples of indene derivatives in higher-order cycloaddition reactions.

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is widely used to create 1,5-dicarbonyl compounds and other important synthetic intermediates. libretexts.org

Indenone derivatives that contain an α,β-unsaturated system are excellent Michael acceptors. Research has shown that chalcone-like derivatives, specifically (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one, can undergo Michael addition with malononitrile. researchgate.net The reaction mechanism involves the deprotonation of the Michael donor to form a stabilized enolate, which then attacks the β-carbon of the unsaturated indenone. libretexts.org Subsequent protonation yields the final adduct. libretexts.org These reactions can be catalyzed by bases or phase-transfer catalysts to improve conversion and diastereoselectivity. researchgate.net

The general mechanism proceeds in three key steps:

Deprotonation: A base removes an acidic proton from the Michael donor (e.g., malononitrile) to form a nucleophilic carbanion/enolate. libretexts.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated indenone. libretexts.org

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base catalyst) to yield the final Michael adduct. libretexts.org

Aldol Condensation

While this compound itself does not directly participate as the primary substrate in an Aldol condensation, it serves as a ready precursor to derivatives that do. The Aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. khanacademy.orglibretexts.org

The indane scaffold is well-suited for such transformations. For instance, the related compound 2,3-dihydro-1H-inden-1-one readily undergoes a base-catalyzed Aldol-type reaction known as the Claisen-Schmidt condensation. libretexts.orgnih.gov In this reaction, the ketone (lacking α-hydrogens at the 2-position in this specific isomer) acts as the electrophilic partner for an enolizable aldehyde or ketone. libretexts.org

Similarly, this compound can be converted into 2-acetyl-2,3-dihydro-1H-indene. This methyl ketone possesses acidic α-hydrogens on the acetyl group, allowing it to be deprotonated by a base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate can then attack an aldehyde or ketone, leading to a β-hydroxy ketone with the indane moiety. Subsequent heating can induce dehydration (condensation) to yield an α,β-unsaturated ketone, a conjugated system that provides additional thermodynamic stability to the final product. khanacademy.orglibretexts.org

Table 1: Key Steps in a Representative Aldol Condensation

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1. Precursor Synthesis | Conversion of the acyl chloride to a methyl ketone via an organocuprate or similar coupling reaction. | This compound, Methylating agent | 2-acetyl-2,3-dihydro-1H-indene |

| 2. Enolate Formation | A base removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. libretexts.org | 2-acetyl-2,3-dihydro-1H-indene, Base (e.g., NaOH) | Indane-derived enolate |

| 3. Aldol Addition | The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). wikipedia.org | Indane-derived enolate, Aldehyde | β-hydroxy ketone intermediate |

| 4. Dehydration (Condensation) | Upon heating, a molecule of water is eliminated to form a C=C double bond in conjugation with the carbonyl. libretexts.org | β-hydroxy ketone intermediate | α,β-unsaturated ketone |

Passerini Multicomponent Reactions

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide in a single, atom-economical step. wikipedia.orgorganic-chemistry.org This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to rapidly generate molecular complexity. mdpi.com

This compound is an ideal precursor for the carboxylic acid component of the Passerini reaction. Simple hydrolysis of the acyl chloride yields 2,3-dihydro-1H-indene-2-carboxylic acid. This carboxylic acid can then be employed in the Passerini reaction.

The generally accepted mechanism proceeds through a concerted, non-ionic pathway, especially in aprotic solvents where hydrogen bonding plays a key role. organic-chemistry.orgnih.gov The carboxylic acid, the aldehyde, and the isocyanide are believed to form a cyclic transition state, which then rearranges to form the final α-acyloxy amide product. wikipedia.org The use of 2,3-dihydro-1H-indene-2-carboxylic acid allows for the incorporation of the rigid indane scaffold into the final product, providing a unique steric and conformational profile that can be valuable in medicinal chemistry.

Table 2: Components and Product of a Passerini Reaction

| Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Nucleophilic Component | 2,3-dihydro-1H-indene-2-carboxylic acid |

| Carbonyl Compound | Electrophilic Component | Benzaldehyde |

| Isocyanide | Isocyanide Component | tert-Butyl isocyanide |

| Product | α-Acyloxy Amide | 1-(tert-butylcarbamoyl)-1-phenylmethyl 2,3-dihydro-1H-indene-2-carboxylate |

Stereoselective Synthesis and Chiral Induction

The synthesis of indane derivatives with specific stereochemistry is of significant interest due to the prevalence of such scaffolds in biologically active molecules. amanote.com Stereoselective synthesis refers to methods that yield a predominance of one stereoisomer over others. The indane core, being conformationally restricted, can be a powerful tool for chiral induction, where an existing chiral center influences the creation of a new one.

When the 2-position of the 2,3-dihydro-1H-indene ring is substituted, it becomes a stereocenter. Therefore, reactions involving this compound can be designed to control the stereochemical outcome at this position. This can be achieved by using chiral reagents, catalysts, or auxiliaries that differentiate between the two enantiotopic faces of a prochiral intermediate derived from the starting material.

Furthermore, if a chiral derivative of this compound is used (e.g., with a pre-existing stereocenter elsewhere on the ring), it can act as a chiral building block. The defined stereochemistry of the indane scaffold can then direct the approach of reagents in subsequent reactions, leading to high diastereoselectivity in the products.

Organocatalytic Asymmetric Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org These catalysts can activate substrates and create a chiral environment for the reaction, enabling the formation of enantiomerically enriched products.

For the indane scaffold, organocatalytic methods have been successfully applied to achieve high levels of stereocontrol. For example, asymmetric vinylogous Michael additions to 2-alkylidene indane-1,3-diones have been developed using chiral secondary amine catalysts. researchgate.net These reactions proceed with high regio- and stereocontrol, allowing for the synthesis of complex spiroindane structures.

In a similar vein, an organocatalytic approach could be envisioned for derivatives of this compound. For instance, the corresponding α,β-unsaturated ester or ketone could be synthesized. A chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral phosphoric acid, could then be used to catalyze the enantioselective addition of a nucleophile to the β-position, thereby establishing a new stereocenter with high enantiomeric excess. nih.govnih.gov

Table 3: Example of an Organocatalytic Asymmetric Strategy

| Parameter | Description |

|---|---|

| Substrate | An α,β-unsaturated derivative of this compound (e.g., an unsaturated ester). |

| Reaction Type | Asymmetric conjugate addition (Michael reaction). |

| Nucleophile | Malonates, nitroalkanes, or other soft nucleophiles. |

| Catalyst | Chiral organocatalyst (e.g., chiral amine, squaramide, or phosphoric acid). rsc.org |

| Outcome | Formation of a new C-C bond and a new stereocenter at the β-position with high enantioselectivity. |

Precursor to Biologically Active Scaffolds and Chemical Probes

The 2,3-dihydro-1H-indene framework is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.net Its rigid structure allows for a well-defined orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. This compound is a versatile starting material for accessing these important molecular architectures.

Design and Synthesis of Retinoic Acid Receptor Agonists

Retinoic acid receptors (RARs) are nuclear receptors that play a key role in cell growth, differentiation, and apoptosis, making them important targets for cancer therapy. mdpi.com A significant challenge with natural ligands like all-trans-retinoic acid (ATRA) is their instability. mdpi.com To overcome this, synthetic agonists with more stable chemical structures are highly sought after.

Research has identified the indene skeleton as a promising scaffold for the development of novel RARα agonists. mdpi.com A series of indene-based compounds have been designed and synthesized, showing moderate to potent activity. For example, compounds like 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid have demonstrated the ability to induce differentiation in cancer cell lines. mdpi.com

While the reported syntheses may start from different indane isomers, this compound represents a valuable building block for creating new libraries of potential RAR agonists. Its acyl chloride functionality allows for the straightforward introduction of various amide or ester linkages, enabling the exploration of structure-activity relationships by modifying the groups attached to the 2-position of the indane core.

Table 4: Research Findings on Indene-Based RARα Agonists

| Compound Feature | Observation | Reference |

|---|---|---|

| Scaffold | The indene framework is a viable and promising skeleton for novel RARα agonists. | mdpi.com |

| Activity | Synthesized indene derivatives exhibited moderate RARα binding affinity. | mdpi.com |

| Cellular Effects | Potent antiproliferative activity and induction of cell differentiation observed in NB4 cells. | mdpi.com |

| Lead Compound | 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid showed significant differentiation potential (68.88% at 5 μM). | mdpi.com |

Intermediates for Pharmaceutical Building Blocks

Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The structural features and chemical purity of these intermediates are critical for the efficacy and safety of the final drug.

The indane core is a key component in a number of therapeutic agents. For example, derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been developed as potent tubulin polymerization inhibitors, exhibiting significant antitumor and anti-angiogenic activity. nih.gov The lead compound from one such study, which binds to the colchicine (B1669291) site on tubulin, demonstrated potent anticancer effects in multiple cell lines and in vivo models. nih.gov

This compound serves as a strategic intermediate for accessing such complex molecules. The acyl chloride can be readily converted into a wide array of functional groups—amides, esters, ketones, and more—providing synthetic chemists with a versatile platform to construct the complex architectures required for modern pharmaceuticals. Its utility lies in its ability to introduce the conformationally restricted indane unit into a larger molecule, a common strategy for enhancing binding affinity and selectivity for a biological target.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of the precursor, 2,3-dihydro-1H-indene-2-carboxylic acid, and its subsequent conversion to the carbonyl chloride, are prime targets for catalytic innovation. Research is moving beyond traditional methods to explore more sophisticated and efficient catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

Promising areas of exploration include transition-metal catalysis, organocatalysis, and biocatalysis. For instance, palladium-catalyzed asymmetric cyclization has been shown to be effective for constructing the indene (B144670) framework. smolecule.com Gold(I) catalysis has also been developed for the direct activation of Csp3-H bonds, presenting a practical and high-yielding procedure for synthesizing indene derivatives. researchgate.net Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, is emerging as a powerful tool for C-H functionalization and could be applied to create novel indane derivatives under environmentally benign conditions. beilstein-journals.orgmdpi.com

Biocatalysis, utilizing enzymes to perform chemical transformations, offers exceptional selectivity and operates under mild conditions, making it a highly attractive green chemistry approach. nih.gov The use of enzymes like lipases for esterification or hydrolases for other transformations could lead to highly efficient and enantioselective routes to chiral indane derivatives. nih.govmdpi.com

Table 1: Comparison of Emerging Catalytic Systems for Indane Synthesis

| Catalytic System | Potential Advantages | Key Research Focus | Relevant Findings |

|---|---|---|---|

| Transition-Metal Catalysis (Pd, Au, Cu) | High efficiency, control over stereochemistry, C-H activation. | Developing catalysts for direct C-H functionalization and asymmetric cyclization. smolecule.comresearchgate.net | Palladium and Gold catalysts have shown efficacy in constructing the 2,3-dihydro-1H-indene system. smolecule.com |

| Photoredox Catalysis | Uses visible light, mild reaction conditions, environmentally friendly. beilstein-journals.org | Synthesis of derivatives via radical-mediated pathways. beilstein-journals.orgmdpi.com | Enables functionalization of related heterocycles under mild conditions, suggesting applicability. beilstein-journals.org |

| Biocatalysis | High regio- and stereoselectivity, green reaction conditions (aqueous media, mild temperatures). nih.gov | Enzymatic routes to chiral carboxylic acid precursors. nih.govmdpi.com | Enzymes offer powerful methods for producing complex organic compounds with high selectivity. nih.gov |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Asymmetric synthesis of the indane ring via chiral small molecules. | Synergistic photocatalysis and organocatalysis have been used for related spiro derivatives. mdpi.com |

Integration into Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuous stream rather than a batch flask, is a significant area of future development. nih.gov This technology offers enhanced safety, particularly when dealing with hazardous reagents like thionyl chloride or oxalyl chloride used to synthesize the title compound. nih.govthieme.de It also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yield. soci.org

Automated multi-step flow synthesis systems can integrate reaction, separation, and analysis into a single, continuous process. beilstein-journals.orgresearchgate.net This approach minimizes manual handling, reduces waste, and allows for rapid optimization of reaction conditions. soci.orgbeilstein-journals.org The scalability of flow chemistry is another major advantage, allowing for a seamless transition from laboratory-scale synthesis to pilot-scale production without significant redevelopment. nih.govnih.gov

Table 2: Potential Parameters for Automated Flow Synthesis

| Parameter | Potential Range/Condition | Rationale and Control Method | Benefit |

|---|---|---|---|

| Temperature | -30°C to 200°C | Controlled via heated or cooled reactor coils/plates. nih.govsoci.org | Enables access to reaction windows not possible in batch; improves reaction rates and selectivity. soci.org |

| Residence Time | Seconds to minutes | Controlled by adjusting flow rate and reactor volume. nih.gov | Precise control of reaction time, minimizing byproduct formation. soci.org |

| Stoichiometry | Exact molar ratios | Precisely controlled by pump flow rates. soci.org | Minimizes excess reagents and improves atom economy. |

| Pressure | 1 - 70 bar | Controlled via back-pressure regulators. researchgate.net | Allows for superheating of solvents beyond their boiling points, accelerating reactions. |

| Workup/Purification | In-line extraction, crystallization | Integration of liquid-liquid separators or crystallization modules. thieme.de | Creates a fully continuous process from starting material to purified product. researchgate.net |

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions in real-time. By integrating spectroscopic probes directly into a reaction vessel or a flow reactor, chemists can observe the formation of intermediates, track reactant consumption, and gain detailed kinetic data.

Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. nih.govmdpi.com When coupled with flow chemistry systems, this approach, often termed Process Analytical Technology (PAT), allows for the rapid collection of data that can be used to elucidate complex reaction pathways. nih.gov For the synthesis of 2,3-dihydro-1H-indene-2-carbonyl chloride, in situ analysis could clarify the mechanism of the cyclization step or monitor the conversion of the carboxylic acid to the acyl chloride, helping to identify optimal conditions and minimize the formation of impurities.

Table 3: Application of In Situ Spectroscopy for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Application to Indane Synthesis |